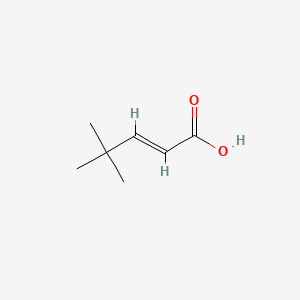
4,4-Dimethyl-2-pentenoic acid
描述
4,4-dimethyl-2Z-pentenoic acid is a methyl-branched fatty acid.
科学研究应用
Organic Synthesis
4,4-Dimethyl-2-pentenoic acid serves as an intermediate in various organic synthesis processes. It is utilized in the production of esters and other derivatives, which are vital in pharmaceuticals and agrochemicals. For instance, the compound can be converted into ethyl esters that exhibit specific olfactory characteristics beneficial for perfumery .
Flavoring Agents
The compound is recognized for its potential as a flavoring agent. According to studies, it can impart sour and acidic notes to food products. It is used in low concentrations (e.g., 5-20 ppm) in various applications such as:
- Bakery Products : Enhancing flavors in baked goods.
- Dairy Products : Used in frozen desserts and dairy items .
- Beverages : Incorporated into non-alcoholic drinks to add complexity to flavor profiles.
Flavoring Group Evaluation
A comprehensive study conducted by the European Food Safety Authority (EFSA) evaluated the safety and efficacy of flavoring agents, including this compound. The findings indicated that it could be safely used within specified limits in food products without adverse effects on human health .
Perfumery Applications
Research has demonstrated that derivatives of this compound possess significant olfactory properties. The ethyl ester of this acid exhibits floral and chamomile notes, making it suitable for use in perfumes and scented products . This application highlights its importance in the fragrance industry.
Safety Considerations
While this compound has beneficial applications, safety data indicate that it can cause skin and eye irritation upon contact. Proper handling procedures should be followed to mitigate risks associated with exposure .
Data Table: Applications Overview
| Application Area | Specific Use Cases | Concentration Range | Safety Notes |
|---|---|---|---|
| Organic Synthesis | Intermediate for esters | N/A | Handle with care |
| Flavoring Agents | Bakery products, dairy products | 5 - 20 ppm | Safe within limits |
| Perfumery | Floral and chamomile notes | N/A | Skin/eye irritation risk |
属性
CAS 编号 |
6945-35-3 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
(Z)-4,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4- |
InChI 键 |
RPVPMVHPERYZNF-PLNGDYQASA-N |
SMILES |
CC(C)(C)C=CC(=O)O |
手性 SMILES |
CC(C)(C)/C=C\C(=O)O |
规范 SMILES |
CC(C)(C)C=CC(=O)O |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















